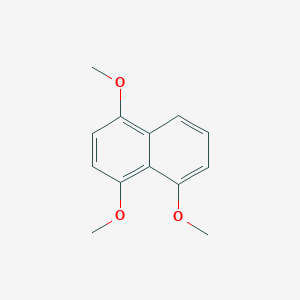

1,4,5-Trimethoxynaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

64636-39-1 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

1,4,5-trimethoxynaphthalene |

InChI |

InChI=1S/C13H14O3/c1-14-10-7-8-12(16-3)13-9(10)5-4-6-11(13)15-2/h4-8H,1-3H3 |

InChI Key |

XHNBKOCLAIWDRP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC=C(C2=C(C=C1)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1,4,5 Trimethoxynaphthalene and Key Intermediates

De Novo Synthesis Approaches to the Naphthalene (B1677914) Core

De novo synthesis provides a versatile pathway to construct the fundamental naphthalene ring system from simpler, non-aromatic precursors. These methods are particularly valuable for creating highly substituted naphthalenes with substitution patterns that are difficult to achieve through direct functionalization. Common strategies include annulation reactions, where a new ring is fused onto an existing benzene (B151609) ring, and cycloaddition reactions. For instance, [4+2] cycloaddition reactions, such as the Diels-Alder reaction, can be employed to form the bicyclic core in a single step. Another approach involves the reaction of o-alkynylbenzaldehyde derivatives with alkynes or alkenes, which proceeds through a metal-free protocol to afford substituted naphthalenes in a regioselective manner. These methods offer control over the final substitution pattern by carefully selecting the precursors.

Regioselective Introduction of Methoxy (B1213986) Functionalities

Achieving the specific 1,4,5-trimethoxy substitution pattern on a naphthalene ring requires precise control of regioselectivity. One of the most effective and documented routes begins with 1,5-dihydroxynaphthalene (B47172). acs.org This precursor establishes the crucial oxygenation at the C5 position. The synthesis proceeds through several key steps:

Oxidation : The initial step involves the oxidation of 1,5-dihydroxynaphthalene to form 5-hydroxy-1,4-naphthoquinone, a naturally occurring compound known as juglone (B1673114). jem-online.orgjcu.edu.au This transformation can be achieved using various oxidizing agents, including photooxygenation with a sensitizer (B1316253) like Rose Bengal. jcu.edu.auresearchgate.net

Reductive Functionalization : The quinone system of juglone is then modified. This can involve a reductive process followed by methylation to install the methoxy groups at the C1 and C4 positions.

Final Methylation : The final methoxy group is installed by the methylation of the remaining hydroxyl group at the C5 position. This is a standard Williamson ether synthesis, where the phenol (B47542) is deprotonated with a base and treated with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. youtube.com

This stepwise approach, leveraging the inherent reactivity of the 1,5-dihydroxynaphthalene starting material, allows for the unambiguous and regioselective construction of the 1,4,5-trimethoxynaphthalene target.

Semisynthetic Pathways and Precursor Modifications

Semisynthetic methods, which start from already-formed naphthalene derivatives, offer more direct routes to this compound and its subsequent use in complex syntheses.

An alternative, though less commonly documented, approach involves the direct oxidative functionalization of simpler methoxy-substituted naphthalenes. The introduction of oxygen-containing groups onto an aromatic ring can be accomplished through oxidative methods, including electrochemical (anodic) oxidation. Such processes can generate methoxylated naphthalenes from less functionalized precursors. While direct C-H methoxylation of aryl systems is an area of active research, achieving the specific 1,4,5-pattern on a naphthalene core without directing groups presents a significant regiochemical challenge due to the complex electronics of the fused ring system. nih.govmdpi.com Therefore, this remains a potential but synthetically challenging route compared to building from precursors like 1,5-dihydroxynaphthalene.

This compound is a highly valuable intermediate in the total synthesis of several classes of complex natural products, where its specific substitution pattern serves as a foundational element for constructing larger, biologically active scaffolds.

The first stereoselective total synthesis of the dimeric natural product (-)-Crisamicin A utilizes this compound as a key starting material. acs.orgnih.govresearchgate.net The synthesis leverages the specific reactivity of this precursor to build the monomeric unit of the final product. The initial steps involve the regioselective functionalization of the electron-rich naphthalene core.

The key transformations are outlined below:

| Step | Reactant | Reagents | Product | Description |

|---|---|---|---|---|

| 1 | This compound | N-Bromosuccinimide (NBS) | 3-Bromo-1,4,5-trimethoxynaphthalene | Regioselective bromination occurs at the C3 position, which is activated by the adjacent methoxy groups. acs.org |

| 2 | 3-Bromo-1,4,5-trimethoxynaphthalene | But-3-enoic ester, Pd catalyst | Naphthalene-containing β,γ-unsaturated ester | A Heck coupling reaction is used to install a but-3-enoic ester side chain at the C3 position. acs.orgnih.gov |

| 3 | β,γ-Unsaturated ester | Sharpless asymmetric dihydroxylation | β-hydroxy-γ-lactone | This step introduces chirality and forms the lactone ring found in the Crisamicin A monomer. nih.govresearchgate.net |

| 4 | β-hydroxy-γ-lactone | Acetaldehyde, BF₃·OEt₂ | Monomeric naphthohydroquinonopyrano-γ-lactone | An oxa-Pictet-Spengler cyclization establishes the dihydropyran ring system. acs.orgresearchgate.net |

This compound also serves as a strategic intermediate in the synthesis of angucyclines, a large family of tetracyclic aromatic polyketide antibiotics. nih.govnih.gov A common and powerful strategy for constructing the characteristic angularly-fused tetracyclic core of these molecules is the Diels-Alder reaction. thieme-connect.comresearchgate.net

In this context, this compound is not typically used directly in the cycloaddition. Instead, it functions as a stable precursor to the required dienophile. Through selective demethylation and oxidation of the 1,4-dimethoxy groups, it can be readily converted into 5-hydroxy-1,4-naphthoquinone (juglone) or 5-methoxy-1,4-naphthoquinone. These electron-deficient naphthoquinones are excellent dienophiles in Diels-Alder reactions with various dienes, allowing for the construction of the B ring of the angucycline skeleton. This approach provides access to the core structure of antibiotics such as Tetrangulol and (-)-Tetrangomycin. researchgate.net The C5-methoxy or hydroxy group from the original intermediate remains in the final structure, providing a handle for further functionalization or serving as a key pharmacophoric element.

Role of this compound in Complex Molecule Total Synthesis

Building Block for Fredericamycin A Analogues

The synthesis of the complex antitumor antibiotic Fredericamycin A involves the strategic assembly of key structural fragments. Retrosynthetic analyses have identified a highly functionalized isoquinolone segment and a quinoid moiety as primary building blocks. The construction of these subunits has been effectively achieved through methods involving directed aromatic functionalization. While this compound represents a plausible precursor for the naphthalene-derived portions of the Fredericamycin A core, detailed synthetic routes in prominent literature commencing directly from this compound to establish the key fragments are not extensively documented in the reviewed sources. The prevailing strategies often commence with more functionalized benzene derivatives to build the required isoquinolone and naphthalide intermediates. nih.gov

Analogues of Griseusin A Synthesis

This compound serves as a well-defined starting point for the synthesis of pyranonaphthoquinone-spiroacetals, which are synthetic analogues of the Griseusin family of antibiotics. A key strategy involves the initial functionalization of the naphthalene core, followed by the attachment of a side chain that is later elaborated to form the characteristic spiroacetal system.

A pivotal intermediate in this process is 3-bromo-1,4,5-trimethoxynaphthalene . This compound is prepared via the regioselective bromination of this compound. The introduction of the bromine atom at the C-3 position is crucial for subsequent carbon-carbon bond-forming reactions.

One of the primary methods for extending the molecular framework from this brominated intermediate is the Heck coupling reaction . This palladium-catalyzed reaction is used to install a but-3-enoic ester side chain onto the naphthalene scaffold. This step is fundamental for creating the carbon skeleton required for the eventual construction of the pyranonaphthoquinone core. The resulting β,γ-unsaturated ester is then subjected to further transformations, including asymmetric dihydroxylation and cyclization, to build the complex polycyclic structure of Griseusin analogues.

In some synthetic approaches, the organometallic reagents derived from 3-bromo-1,4,5-trimethoxynaphthalene, such as the corresponding naphthyl anion, have been explored for coupling with aldehyde fragments. However, challenges have been noted with this method. The electron-rich nature of the trimethoxylated naphthalene ring increases the basicity of the naphthyl anion, leading to competitive side reactions like protonation by the aldehyde partner, which can result in the recovery of the starting this compound and reduce the efficiency of the desired coupling reaction. nih.gov

| Compound Name | Structure | Role in Synthesis | Key Transformation |

| This compound | C₁₃H₁₄O₃ | Starting Material | The foundational naphthalene core. |

| 3-Bromo-1,4,5-trimethoxynaphthalene | C₁₃H₁₃BrO₃ | Key Intermediate | Product of regioselective bromination; substrate for C-C coupling. |

| β,γ-Unsaturated Ester Intermediate | C₁₉H₂₂O₅ | Side-Chain Precursor | Formed via Heck coupling to introduce the carbon chain for the pyran ring. |

Chemical Reactivity and Transformation Pathways of 1,4,5 Trimethoxynaphthalene

Electrophilic Aromatic Substitution Reactions and Their Selectivity

The reactivity of 1,4,5-trimethoxynaphthalene in electrophilic aromatic substitution (EAS) is significantly influenced by the directing effects of the three methoxy (B1213986) groups. Methoxy groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring through resonance. In this compound, the positions on the naphthalene (B1677914) ring system are not equivalent, leading to regioselectivity in substitution reactions.

The positions ortho and para to the methoxy groups are C2, C3, C6, and C8. However, the C2 and C3 positions are on the same ring as the C1 and C4 methoxy groups, making them highly activated. The C6 and C8 positions are on the second ring, influenced by the C5 methoxy group. The interplay of these activating groups and steric hindrance determines the preferred site of electrophilic attack.

Generally, electrophilic substitution on naphthalene itself preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the intermediate carbocation formed during α-attack is more stabilized by resonance. youtube.comyoutube.com In the case of this compound, the presence of the methoxy groups further enhances the electron density at specific positions. The cumulative activating effect of the C1 and C4 methoxy groups strongly directs incoming electrophiles to the C2 and C3 positions. Similarly, the C5 methoxy group activates the C6 and C8 positions.

Detailed studies on the regioselectivity of EAS reactions with this compound are specific to the electrophile and reaction conditions. For instance, in nitration or halogenation, the substitution pattern would be dictated by a combination of electronic and steric factors. The most likely positions for substitution would be those that are ortho to a methoxy group and not sterically hindered.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating Methoxy Groups | Predicted Reactivity |

| C2 | C1, C4 (ortho) | Highly Activated |

| C3 | C1, C4 (ortho) | Highly Activated |

| C6 | C5 (ortho) | Activated |

| C7 | - | Less Activated |

| C8 | C5 (ortho) | Activated |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) reactions typically require the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring to activate it towards nucleophilic attack. libretexts.orglibretexts.org These EWGs help to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.org

This compound, with its three electron-donating methoxy groups, is not expected to be reactive towards nucleophilic aromatic substitution under standard conditions. The electron-rich nature of the naphthalene ring system disfavors the formation of the anionic intermediate required for the reaction to proceed.

For a nucleophilic aromatic substitution to occur on a naphthalene derivative, the ring would typically need to be substituted with potent electron-withdrawing groups such as nitro groups. libretexts.org For example, 2,4-dinitrofluorobenzene readily undergoes nucleophilic substitution. In the absence of such activating groups, this compound is unlikely to participate in this type of reaction.

Oxidative and Reductive Transformations

The oxidation of naphthalene derivatives can lead to the formation of naphthoquinones, an important class of compounds with diverse biological activities. The 1,4-dimethoxy substitution pattern on one of the rings of this compound makes it a suitable precursor for conversion to a naphthalene-1,4-dione system.

Oxidation of the electron-rich dimethoxy-substituted ring can be achieved using various oxidizing agents. A common method for the oxidation of naphthalenes to naphthoquinones involves the use of chromium trioxide in acetic acid. orgsyn.org While this method is general for naphthalene, the specific conditions for this compound would need to be optimized to achieve selective oxidation of one ring. Other oxidizing agents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) are also known to effect such transformations. The reaction proceeds through the oxidation of the hydroquinone dimethyl ether to the corresponding quinone.

Demethylation, the removal of a methyl group from a methoxy substituent, is a common transformation in natural product synthesis and medicinal chemistry. nih.gov For this compound, selective or complete demethylation can provide access to the corresponding hydroxylated naphthalenes.

Common reagents used for the demethylation of aryl methyl ethers include strong Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong protic acids like hydrobromic acid (HBr). Boron tribromide is a particularly effective reagent for cleaving aryl methyl ethers at low temperatures. The number of equivalents of the demethylating agent and the reaction conditions (temperature, reaction time) can be controlled to achieve either partial or complete demethylation of the three methoxy groups.

For instance, treatment with one equivalent of BBr₃ at a low temperature might allow for the selective demethylation of the most reactive methoxy group, while an excess of the reagent at higher temperatures would likely lead to the formation of the trihydroxynaphthalene.

Transition Metal-Catalyzed Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. nih.govbeilstein-journals.org To utilize this compound in a Suzuki-Miyaura coupling, it must first be converted into a boronic acid or boronic ester derivative.

The synthesis of a trimethoxynaphthalene boronic acid derivative would typically involve a two-step process. First, a halogen atom (e.g., bromine) is introduced onto the naphthalene ring via electrophilic aromatic substitution. The position of bromination would be governed by the directing effects of the methoxy groups, as discussed in section 3.1. Subsequently, the bromo-trimethoxynaphthalene can be converted to the corresponding boronic acid or ester. This is often achieved by reaction with an organolithium reagent (e.g., n-butyllithium) followed by treatment with a trialkyl borate, such as trimethyl borate or triisopropyl borate, and subsequent acidic workup. patsnap.comorgsyn.org

Once the this compound boronic acid derivative is synthesized, it can be coupled with various aryl, heteroaryl, or vinyl halides or triflates under standard Suzuki-Miyaura conditions. These conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a ligand), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, DME/water, or THF/water).

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Trimethoxynaphthalene boronic acid | Aryl halide | Pd(PPh₃)₄ | K₂CO₃ | Aryl-substituted trimethoxynaphthalene |

Heck Coupling and Related C-C Bond Formations

The palladium-catalyzed Heck coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. In the context of this compound, this reaction serves as a critical tool for introducing complex side chains, often as a prelude to the construction of more elaborate molecular architectures. A prominent example is found in the total synthesis of the dimeric naphthoquinonopyrano-γ-lactone, (–)-crisamicin A. nih.govbeilstein-journals.org

In this synthetic route, this compound is not used directly in the Heck coupling but is first regioselectively brominated at the C-3 position to yield 3-bromo-1,4,5-trimethoxynaphthalene. nih.gov This aryl bromide is then coupled with various but-3-enoic esters under palladium catalysis to install a β,γ-unsaturated ester side chain. nih.govnih.gov This transformation is a key step that sets the stage for subsequent stereoselective reactions. nih.govbeilstein-journals.orgprinceton.edu

The conditions for this Heck coupling can be quite demanding, often requiring high temperatures (140–145 °C) in a sealed tube for extended periods (3–4 days) to achieve good yields. nih.gov The reaction produces the desired trans-configured β,γ-unsaturated esters as the major product, although typically in inseparable mixtures with bond-shifted isomers. nih.gov

Beyond the Heck reaction, derivatives of this compound are also amenable to other palladium-catalyzed C-C bond-forming reactions, such as the Suzuki-Miyaura coupling. mdpi.com This reaction involves the coupling of an organoboron compound with an organohalide. For instance, (1,4,5-trimethoxynaphthalen-2-yl)boronic acid has been coupled with aryl iodides like 2-iodo-3-methoxy-5-methylbenzaldehyde to forge a biaryl linkage, a key step in the synthesis of the angucycline antibiotic tetrangulol. mdpi.com

These cross-coupling reactions highlight the versatility of the this compound scaffold in advanced organic synthesis, allowing for the strategic construction of complex natural products.

Table 1: Heck Coupling of 3-Bromo-1,4,5-trimethoxynaphthalene with But-3-enoic Esters nih.gov

| Entry | But-3-enoic Ester | Product | Yield |

| 1 | Methyl but-3-enoate | Methyl (E)-4-(1,4,5-trimethoxynaphthalen-3-yl)but-2-enoate | 59% |

| 2 | Benzyl but-3-enoate | Benzyl (E)-4-(1,4,5-trimethoxynaphthalen-3-yl)but-2-enoate | 91% |

| 3 | tert-Butyl but-3-enoate | tert-Butyl (E)-4-(1,4,5-trimethoxynaphthalen-3-yl)but-2-enoate | 75% |

Hartwig Borylation

Iridium-catalyzed C-H borylation, often referred to as Hartwig borylation, has emerged as a powerful method for the direct functionalization of unactivated C-H bonds, converting them into versatile boronic esters. This reaction is particularly valuable for late-stage functionalization, where introducing a functional group onto a complex molecule is required without relying on pre-existing functional handles.

In the context of synthesizing dimeric natural products like (–)-crisamicin A, Hartwig borylation provides a strategic approach to introduce the necessary functionality for dimerization. nih.govbeilstein-journals.orgprinceton.edu After the construction of the monomeric naphthohydroquinonopyrano-γ-lactone core, which is derived from this compound, the C5–H bond of the 2,3-fused anisole moiety is targeted for borylation. nih.govbeilstein-journals.org This specific C-H bond is activated under Hartwig's conditions, allowing for its conversion into a C5-B bond. nih.gov

This newly installed boronic ester at the C5 position serves as a crucial handle for the subsequent oxidative dimerization step, which ultimately connects two monomeric units to form the final dimeric structure. nih.govbeilstein-journals.orgprinceton.edu The ability to selectively functionalize a specific C-H bond in a late-stage synthetic intermediate underscores the strategic importance of the Hartwig borylation in modern synthetic chemistry. The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, with the catalyst typically favoring the least hindered C-H bonds.

Table 2: Late-Stage Hartwig Borylation for Natural Product Synthesis nih.govbeilstein-journals.org

| Substrate | Reagents | Product | Application |

| Monomeric Naphthohydroquinonopyrano-γ-lactone derivative | Ir-catalyst, Boron source | C5-Borylated monomer | Key intermediate for oxidative dimerization in the synthesis of (–)-Crisamicin A |

Pericyclic and Cycloaddition Reactions

Ring Closing Metathesis (RCM) for Fused Ring Construction

Ring-closing metathesis (RCM) is a powerful and widely used transformation in organic synthesis for the construction of cyclic olefins from acyclic dienes, catalyzed by transition metal complexes, most notably those based on ruthenium, such as the Grubbs catalysts. While RCM is commonly employed to form carbocycles and heterocycles, it can also be ingeniously applied to the construction of fused aromatic rings.

In the synthesis of angularly fused polyaromatic compounds, a strategy involving RCM has been successfully utilized starting from derivatives of this compound. mdpi.com This approach showcases the versatility of RCM beyond simple ring formation, extending its utility to the realm of aromatic system construction. The key steps in this synthetic sequence involve the initial functionalization of a this compound derivative to install two appropriately positioned alkenyl side chains. mdpi.com

For example, 3-allyl-2-bromo-1,4,5-trimethoxynaphthalene can be subjected to a Suzuki-Miyaura coupling followed by a Wittig reaction to introduce a vinyl group, creating a diene system. mdpi.com Subsequent isomerization of the allyl group repositions the double bond to form a conjugated diene suitable for RCM. mdpi.com Treatment of this diene with a second-generation Grubbs catalyst induces the ring-closing metathesis reaction, which constructs a new six-membered ring fused to the existing naphthalene core, ultimately leading to a benzanthracene derivative after oxidation. mdpi.com

Table 3: RCM in the Synthesis of Fused Polyaromatic Systems mdpi.com

| Precursor Diene | Catalyst | Product |

| (E)-1,4,5-trimethoxy-2-(4-methoxy-2-vinylphenyl)-3-(prop-1-en-1-yl)naphthalene | Grubbs II Catalyst | 3,7,8,12-tetramethoxytetraphene |

Diels-Alder Reactions with Naphthalene-Derived Substrates

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. While it is a cornerstone of synthetic chemistry for constructing cyclic systems, its application to aromatic substrates like naphthalene is limited. The inherent aromaticity of the naphthalene ring system presents a significant thermodynamic barrier to its participation as the diene component in a classical Diels-Alder reaction, as this would require the disruption of the stable aromatic π-system.

Consequently, there is a scarcity of literature examples detailing the use of this compound or its simple derivatives as the diene in intermolecular Diels-Alder reactions. The electron-rich nature of the methoxy-substituted rings does not sufficiently overcome the high activation energy required to break the aromaticity.

However, related strategies, such as intramolecular dehydro-Diels-Alder (DDA) reactions, have been employed to construct arylnaphthalene lignan natural products. This type of reaction involves a precursor containing both a styrene (acting as the dienophile) and an alkyne (the "yne" part of the diene precursor) moiety. Upon heating, a cascade reaction occurs that ultimately forms the fused ring system. While this powerful strategy is used to build naphthalene cores, it does not involve this compound itself as a starting diene but rather constructs the aromatic system as part of the reaction.

Stereo- and Regioselective Functionalizations

Asymmetric Dihydroxylation Reactions

Asymmetric dihydroxylation, particularly the Sharpless asymmetric dihydroxylation, is a premier method for the enantioselective synthesis of vicinal diols from prochiral alkenes. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the facial selectivity of the dihydroxylation, thereby producing optically active diols with high enantiomeric excess.

This powerful transformation is a key step in the stereoselective total synthesis of (–)-crisamicin A, following the Heck coupling that installs an unsaturated ester side chain onto the this compound core. nih.govbeilstein-journals.orgprinceton.edu The product of the Heck reaction, a trans-configured β,γ-unsaturated ester, serves as the substrate for the asymmetric dihydroxylation. nih.gov

The reaction is typically performed using a pre-packaged mixture of reagents known as AD-mix-β, which contains the chiral ligand (DHQD)₂PHAL. This process converts the alkene into a β-hydroxy-γ-lactone with exceptional enantioselectivity (>99.9% ee). nih.govbeilstein-journals.org The high degree of stereocontrol achieved in this step is crucial for establishing the correct stereochemistry of the subsequent intermediates and, ultimately, the final natural product. The resulting hydroxylactone is then carried forward through several steps, including an oxa-Pictet-Spengler cyclization, to build the complex tetracyclic core of the monomeric unit. nih.govprinceton.edu

Table 4: Sharpless Asymmetric Dihydroxylation in the Synthesis of a (–)-Crisamicin A Intermediate nih.govbeilstein-journals.org

| Substrate | Reagent | Product | Enantiomeric Excess (ee) |

| trans-β,γ-Unsaturated ester derived from this compound | Sharpless Asymmetric Dihydroxylation (AD-mix-β) | β-hydroxy-γ-lactone | >99.9% |

Intramolecular Cyclization Pathways (e.g., Oxa-Pictet-Spengler Cyclization, Platinum(II)-mediated ring closure)

Intramolecular cyclization reactions are crucial for the synthesis of complex polycyclic molecules from simpler aromatic precursors. For derivatives of this compound, these pathways can lead to the formation of novel heterocyclic systems.

Oxa-Pictet-Spengler Cyclization

The Oxa-Pictet-Spengler reaction is a valuable method for synthesizing isochroman and other pyran-type heterocyclic frameworks. researchgate.net The reaction involves the cyclization of a β-arylethanol with an aldehyde or ketone, typically under acidic conditions. researchgate.net For a derivative of this compound to undergo this reaction, it would first need to be functionalized with a hydroxyethyl group.

The electron-rich nature of the this compound ring system would facilitate the key electrophilic aromatic substitution step of the Oxa-Pictet-Spengler cyclization. The methoxy groups would activate the ring, promoting the attack of the oxonium ion intermediate. The regioselectivity of the cyclization would be directed by the positions of the methoxy groups and any other substituents present on the naphthalene core. While specific studies on this compound in this context are not prevalent, the general mechanism is well-established for other electron-rich aromatic systems. mdpi.comresearchgate.net

A highly enantioselective catalytic variant of the Oxa-Pictet-Spengler reaction has been developed using confined imidodiphosphoric acid catalysts, which could potentially be applied to chiral derivatives of this compound to produce optically active polycyclic products. nih.gov

Platinum(II)-mediated Ring Closure

Platinum(II) complexes are effective catalysts for a variety of organic transformations, including intramolecular hydrofunctionalization and cyclization reactions. In the context of this compound, a derivative bearing an appropriately positioned unsaturated side chain (e.g., an alkene or alkyne) could undergo platinum(II)-mediated ring closure to form a new carbocyclic or heterocyclic ring.

The general mechanism for such a reaction involves the coordination of the platinum(II) catalyst to the unsaturated bond, followed by intramolecular nucleophilic attack from the electron-rich naphthalene ring. The high electron density of the this compound system would favor this intramolecular attack. The specific reaction conditions and the nature of the ligands on the platinum(II) center would be critical in determining the efficiency and selectivity of the cyclization.

While direct examples involving this compound are scarce, the principles of platinum(II)-catalysis are broadly applicable to aromatic systems. The synthesis of pyranonaphthoquinones, which share a similar structural motif, often involves cyclization steps that could potentially be mediated by transition metal catalysts. researchgate.net

Below is a table summarizing hypothetical intramolecular cyclization reactions of functionalized this compound derivatives based on established reaction pathways.

| Precursor | Reaction Type | Potential Product | Catalyst/Reagent |

| 2-(1,4,5-trimethoxynaphthalen-2-yl)ethan-1-ol | Oxa-Pictet-Spengler | Pyran-fused naphthalene | Aldehyde/Ketone, Acid catalyst |

| 1-(allyloxy)-4,5,8-trimethoxynaphthalene | Platinum(II)-mediated cyclization | Dihydropyran-fused naphthalene | Pt(II) complex |

| 1-(prop-2-yn-1-yloxy)-4,5,8-trimethoxynaphthalene | Electrophilic cyclization | Pyran-fused naphthalene | I₂, ICl, or PhSeBr |

Reaction Mechanisms and Kinetic Considerations of Transformations

The transformations of this compound are governed by the principles of physical organic chemistry, with the electron-donating methoxy groups playing a central role in dictating reaction mechanisms and rates.

Reaction Mechanisms

Intramolecular cyclizations of this compound derivatives, such as the Oxa-Pictet-Spengler reaction, proceed through a stepwise electrophilic aromatic substitution mechanism. nih.gov The key steps involve:

Formation of an electrophilic species, such as an oxonium ion from the reaction of a tethered alcohol with an aldehyde.

Intramolecular attack of the electron-rich naphthalene ring on the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex).

Rearomatization of the naphthalene ring through the loss of a proton to yield the final cyclized product.

The stability of the carbocation intermediate is a crucial factor in determining the feasibility and regioselectivity of the reaction. The methoxy groups at positions 1, 4, and 5 would significantly stabilize a positive charge developing on the naphthalene ring through resonance, thereby facilitating the cyclization.

In the case of electrophilic cyclization of alkyne-substituted naphthalenes, the reaction is initiated by the attack of an electrophile (e.g., I⁺) on the alkyne, leading to a vinyl cation intermediate. nih.gov This is followed by intramolecular attack of the naphthalene ring to form the cyclized product. The regioselectivity of this attack is influenced by both the electronic effects of the substituents and the geometry of the transition state.

Kinetic Considerations

The rates of intramolecular transformations of this compound derivatives are influenced by several factors:

Electronic Effects: The strong electron-donating ability of the three methoxy groups increases the nucleophilicity of the naphthalene ring, leading to a faster rate of electrophilic attack compared to unsubstituted naphthalene.

Steric Effects: The steric hindrance around the reaction center can affect the rate of cyclization. Bulky substituents on the side chain or on the naphthalene ring may slow down the reaction.

Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate.

Catalyst Activity: In catalyzed reactions, the nature and concentration of the catalyst play a direct role in the reaction kinetics. For instance, in the Oxa-Pictet-Spengler reaction, the acidity of the catalyst is a key determinant of the reaction rate. researchgate.net

The following table outlines the key mechanistic features and kinetic influences on the transformations of this compound.

| Transformation | Key Mechanistic Step | Primary Kinetic Influences |

| Oxa-Pictet-Spengler Cyclization | Intramolecular electrophilic aromatic substitution | Electron-donating effect of methoxy groups, catalyst acidity, steric hindrance |

| Platinum(II)-mediated Ring Closure | Intramolecular nucleophilic attack on a coordinated π-system | Catalyst activity, ligand effects, concentration of reactants |

| Electrophilic Cyclization of Alkynes | Attack of an electrophile on the alkyne followed by intramolecular cyclization | Nucleophilicity of the naphthalene ring, stability of the vinyl cation intermediate |

Derivatization Strategies and Analogue Synthesis

Design Principles for Structurally Diverse 1,4,5-Trimethoxynaphthalene Analogues

The design of analogues derived from this compound is primarily guided by the strategic manipulation of its inherent chemical functionalities. A cornerstone of this approach is the selective oxidative demethylation of the methoxy (B1213986) groups at the C1 and C4 positions. This transformation unmasks a highly reactive 1,4-naphthoquinone (B94277) core, a privileged scaffold in medicinal chemistry. The remaining methoxy group at the C5 position modulates the electronic properties and steric environment of the quinone system, influencing its subsequent reactivity.

The resulting 5-methoxy-1,4-naphthoquinone is a key intermediate that presents multiple avenues for diversification. The electrophilic nature of the quinone ring allows for a variety of addition and substitution reactions. Design strategies often involve:

Nucleophilic Addition: The carbon-carbon double bond of the quinone ring is susceptible to Michael-type additions, allowing the introduction of various nucleophiles, such as amines and thiols.

Substitution Reactions: By first introducing leaving groups, such as halogens, onto the quinone ring, a wide range of substituents can be incorporated via nucleophilic substitution reactions. nih.govmdpi.com

Cycloaddition Reactions: The dienophilic character of the quinone system can be exploited in Diels-Alder reactions to construct complex polycyclic systems. nih.gov

Modification of the Quinone Moiety: The carbonyl groups of the quinone can be derivatized, for example, by reaction with hydroxylamine (B1172632) to form oximes.

These principles allow for the systematic modification of the naphthalene (B1677914) scaffold to generate libraries of analogues with varied electronic, steric, and physicochemical properties.

Synthesis of Substituted Naphthalene-1,4-diones

A fundamental transformation in the derivatization of this compound precursors is their conversion to substituted naphthalene-1,4-diones (naphthoquinones). The primary step involves the oxidative demethylation of the C1 and C4 methoxy groups to yield the corresponding 1,4-dione. Reagents such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) are effective for this transformation. clockss.org

Once the 5-substituted-1,4-naphthoquinone core is formed, further substitutions can be achieved. For instance, halogenation can provide precursors for subsequent nucleophilic substitution reactions. The oxidation of substituted dimethoxynaphthalenes is a common route to access functionalized naphthoquinones. unl.edu The synthesis of these diones is a critical step, as the 1,4-naphthoquinone unit is a key pharmacophore in many biologically active molecules. nih.govnih.gov

Generation of Naphthoquinone Oxime Derivatives

Naphthoquinone oximes represent another class of derivatives accessible from this compound. These are typically generated by the reaction of a naphthalene-1,4-dione with hydroxylamine hydrochloride. This reaction converts one of the carbonyl groups of the quinone into an oxime functional group (-C=N-OH).

While direct synthesis from a this compound-derived quinone is a standard approach, related strategies have been used in the synthesis of more complex molecules. For example, in a multi-step synthesis of phenanthridines, a biphenyl-2-carbaldehyde, derived from a trimethoxybenzene precursor, was treated with hydroxylamine hydrochloride and then acetyl chloride to afford an O-acetyl oxime. beilstein-journals.org This key intermediate subsequently underwent photochemical cyclization. beilstein-journals.org This illustrates that the oxime functionality can be readily installed on quinone-related precursors to serve as a handle for further transformations.

Preparation of Amino Analogues of 1,4-Naphthoquinone

The introduction of amino groups to the naphthoquinone scaffold is a widely used strategy for generating structural diversity. These amino analogues are typically synthesized through two primary routes: Michael addition or nucleophilic substitution.

In the Michael addition pathway, an amine directly attacks one of the electron-deficient carbons of the quinone ring. nih.gov This method is effective for adding a variety of primary and secondary amines.

The more common approach involves the reaction of amines with a halogenated naphthoquinone, such as 2,3-dichloro-1,4-naphthoquinone. mdpi.comresearchgate.netnih.gov In this nucleophilic substitution reaction, the amine displaces a halide ion to form a new carbon-nitrogen bond. This method allows for the synthesis of a broad range of derivatives, including 2-arylamino-3-chloro-5-hydroxy-naphthalene-1,4-diones and 3-arylamino-5-methoxy-naphthalene-1,4-diones. nih.gov The reaction conditions can be tuned to control the degree of substitution, yielding either mono- or di-substituted products. nih.gov

| Reaction Type | Starting Material | Reagent | Product Type | Reference |

| Nucleophilic Substitution | 2,3-Dichloro-1,4-naphthoquinone | Aniline Derivatives | 2-Anilino-3-chloro-1,4-naphthoquinones | nih.govmdpi.com |

| Nucleophilic Substitution | 2,3-Dichloro-1,4-naphthoquinone | Amino Acids | 2-Amino acid-3-chloro-1,4-naphthoquinones | researchgate.net |

| Michael Addition | 1,4-Naphthoquinone | Amines | 2-Amino-1,4-naphthoquinones | nih.gov |

This table summarizes common methods for synthesizing amino analogues of 1,4-naphthoquinone.

Synthesis of Polymethoxy-Substituted Naphthoquinones and Glycosides

Further derivatization of the this compound scaffold can be achieved by synthesizing polymethoxy-substituted naphthoquinones and their corresponding glycosides. Starting from hydroxy- and methoxy-substituted naphthazarins (5,8-dihydroxy-1,4-naphthoquinones), which are structurally related to the demethylated core of this compound, additional methoxy groups can be introduced. researchgate.net For example, methylation of a pentamethoxyquinone with methyl iodide (MeI) and silver oxide (AgO) can yield a hexamethoxynaphthoquinone. researchgate.net

The synthesis of glycosides involves the coupling of a sugar moiety to a hydroxyl group on the naphthoquinone ring. Glucosidation of hydroxynaphthoquinones can be accomplished by reacting them with activated glucose derivatives, such as a 1,2-orthoester of glucose. researchgate.net This reaction leads to the formation of O-glycosides, which often exhibit modified physicochemical properties compared to the parent aglycone. researchgate.net

| Compound Class | Synthetic Method | Key Reagents | Reference |

| Polymethoxy-Naphthoquinones | Methylation of hydroxyquinones | MeI / AgO | researchgate.net |

| Naphthoquinone O-Glycosides | Glucosidation of hydroxyquinones | 1,2-Orthoester of glucose | researchgate.net |

This table outlines synthetic approaches to polymethoxy and glycoside derivatives of naphthoquinones.

Construction of Complex Fused Ring Systems Utilizing this compound Precursors

The functionalized naphthalene core derived from this compound is an excellent building block for the construction of more complex, fused polycyclic systems.

Benzo[c]phenanthridines are a class of alkaloids with a tetracyclic ring system. Precursors derived from this compound can be utilized in their synthesis. One strategy involves the formation of a biaryl linkage, followed by an intramolecular cyclization to construct the phenanthridine (B189435) core. For example, a Suzuki-Miyaura coupling reaction can be used to connect a functionalized benzene (B151609) ring (e.g., 1-bromo-2,4,5-trimethoxybenzene, an isomer of a functionalized this compound) to another aromatic partner to create a biphenyl (B1667301) aldehyde. beilstein-journals.org This aldehyde can be converted to an oxime, which then undergoes a key photochemical cyclization to form the phenanthridine ring system. beilstein-journals.org

Other advanced methods for constructing the benzo[c]phenanthridine (B1199836) skeleton include palladium-catalyzed tandem reactions and base-mediated cascade dual-annulation strategies. researchgate.netrsc.org These methods enable the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single pot, providing efficient access to these complex molecular architectures from appropriately substituted precursors. rsc.org

Benz[a]anthracene Skeletons

The construction of the tetracyclic benz[a]anthracene framework from this compound derivatives has been achieved through a multi-step synthetic sequence. A notable strategy involves a combination of Suzuki-Miyaura coupling, isomerization, and ring-closing metathesis. beilstein-journals.org

This synthetic approach commences with the functionalization of the this compound core. A key intermediate, 3-allyl-2-bromo-1,4,5-trimethoxynaphthalene, is utilized as the foundational building block. This intermediate undergoes a palladium-catalyzed Suzuki-Miyaura coupling reaction with (2-formyl-4-methoxyphenyl)boronic acid. This cross-coupling step is pivotal in forming the crucial carbon-carbon bond that links the naphthalene and phenyl rings, yielding 2-(3-allyl-1,4,5-trimethoxynaphthalen-2-yl)-5-methoxybenzaldehyde. beilstein-journals.org

The subsequent steps focus on elaborating the newly introduced side chains to facilitate the final ring closure. The aldehyde functional group of the coupled product is transformed into a vinyl group via a Wittig reaction. This is followed by an isomerization of the allyl group to a propenyl group, creating a diene system. The final benz[a]anthracene skeleton is then constructed through a ring-closing metathesis reaction, catalyzed by a ruthenium-based catalyst such as the Grubbs II catalyst. This key cyclization step forms the fourth aromatic ring, completing the benz[a]anthracene core. The resulting product, 3,7,8,12-tetramethoxytetraphene, can be further modified, for instance, by oxidation to the corresponding quinone. beilstein-journals.org

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product |

| 1 | Suzuki-Miyaura Coupling | 3-allyl-2-bromo-1,4,5-trimethoxynaphthalene, (2-formyl-4-methoxyphenyl)boronic acid | Palladium catalyst | 2-(3-allyl-1,4,5-trimethoxynaphthalen-2-yl)-5-methoxybenzaldehyde |

| 2 | Wittig Reaction | Aldehyde from Step 1, Wittig reagent | - | Alkene derivative |

| 3 | Isomerization | Alkene from Step 2 | - | Diene derivative |

| 4 | Ring-Closing Metathesis | Diene from Step 3 | Grubbs II catalyst | 3,7,8,12-tetramethoxytetraphene |

Pyranonaphthoquinone-Spiroacetals

The synthesis of pyranonaphthoquinone-spiroacetals from naphthalene precursors represents a significant challenge due to the stereochemical complexity of the spiroacetal moiety. While a direct synthesis from this compound is not extensively documented, general strategies for the construction of the pyranonaphthoquinone core and the subsequent formation of the spiroacetal can be inferred from related syntheses.

The hetero-Diels-Alder reaction is a powerful tool for the construction of the pyran ring system fused to a naphthoquinone. This approach typically involves the reaction of a suitably substituted naphthoquinone, acting as the dienophile, with a reactive diene. The regioselectivity of this cycloaddition is a critical factor and can be influenced by the electronic and steric properties of the substituents on both the diene and the dienophile. nih.govrsc.org

For the formation of the spiroacetal, an intramolecular cyclization of a dihydroxy ketone precursor is a common and effective strategy. This approach necessitates the presence of appropriately positioned hydroxyl groups that can attack a ketone carbonyl to form the characteristic spirocyclic ketal. The generation of these precursors often involves multiple synthetic steps, including selective oxidations and reductions.

Biological Activity and Mechanistic Insights in Vitro Studies

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (In Vitro)

Elucidation of Molecular Targets (e.g., DNA Topoisomerase-I)

No studies have been identified that link 1,4,5-trimethoxynaphthalene to specific molecular targets such as DNA topoisomerase-I. While the broader class of pyranonaphthoquinones has been investigated for inhibitory activity against topoisomerase II, this activity has not been attributed to or tested for the this compound scaffold itself. researchgate.net

Mechanisms of Action: Reactive Oxygen Species (ROS) Generation and Bioreductive Alkylation

The potential for this compound to act via mechanisms such as the generation of reactive oxygen species or bioreductive alkylation has not been directly investigated. Some complex molecules synthesized from this precursor, like certain pyranonaphthoquinones, are proposed to function as bioreductive alkylating agents. massey.ac.nzresearchgate.netacs.org However, this mechanism is hypothesized for the final, more complex structures and not for the this compound intermediate.

Protein Target Identification (e.g., Keap1)

There is no available research identifying Keap1 or any other specific proteins as direct targets of this compound.

Effects on Cellular Metabolic Pathways (e.g., Glucose Oxidation, Glycolysis)

The impact of this compound on cellular metabolic pathways, including glucose oxidation and glycolysis, remains uninvestigated in the scientific literature.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies focusing on this compound have not been conducted, as its primary biological activities are yet to be defined. The compound's role in the total synthesis of other molecules is noted as a potential enabler for future SAR studies of those more complex derivatives. acs.org

Similar to its cytotoxic profile, the direct antimicrobial activity of this compound has not been reported. It serves as a precursor in the synthesis of pyranonaphthoquinone antibiotics and various naphthalene-1,4-diones which have demonstrated antibacterial and antifungal properties. researchgate.netresearchgate.netresearchgate.net For example, derivatives of 5-methoxynaphthalene-1,4-dione, which can be synthesized from this compound, have shown potent antifungal activity. researchgate.net Nevertheless, these findings pertain to the derivatives and not to the precursor compound itself.

Antimicrobial Activities (In Vitro)

Antifungal Efficacy and Structural Determinants

Research into the antifungal properties of this compound often involves its conversion into various naphthoquinone derivatives. Naphthoquinones, a class of compounds to which this compound is a precursor, are recognized for their broad biological activities, including significant antifungal potential. researchgate.netnih.gov

An efficient synthesis of juglone (B1673114) methyl ether (5-methoxy-1,4-naphthoquinone) has been achieved through the regioselective oxidation of this compound. researchgate.net Derivatives of juglone, such as 5-hydroxy-1,4-naphthoquinones, exhibit potent antifungal activities. researchgate.net This suggests that the core structure derived from this compound is fundamental to its biological function.

Further studies have synthesized and evaluated a series of 3-arylamino-5-methoxy-naphthalene-1,4-diones, which are direct derivatives. These compounds demonstrated potent in vitro antifungal activity against species of Candida and Aspergillus niger. nih.gov The research indicated that, in general, the 3-arylamino-5-methoxy-naphthalene-1,4-diones displayed more potent antifungal effects than related 2-arylamino-5-hydroxy-naphthalene-1,4-diones and 2-arylamino-3-chloro-5-hydroxy-naphthalene-1,4-diones. nih.gov

The structural determinants for the antifungal activity are linked to the substituents on the naphthalene-1,4-dione core. For instance, the introduction of an arylamino group at the 3-position of the 5-methoxy-naphthalene-1,4-dione skeleton appears to be a key factor in enhancing antifungal efficacy. nih.gov One specific derivative, compound 51 (structure not fully specified in the source), was found to be more active against C. albicans KCCM 50235, C. tropicalis KCCM 50662, and C. krusei KCCM 11655 than the standard antifungal drug ketoconazole. scielo.br

Table 1: Antifungal Activity of a 3-Arylamino-5-methoxy-1,4-naphthoquinone Derivative (Compound 51) vs. Ketoconazole

| Compound | C. albicans KCCM 50235 MIC (μg/mL) | C. tropicalis KCCM 50662 MIC (μg/mL) | C. krusei KCCM 11655 MIC (μg/mL) |

| Compound 51 | 6.3 | 0.8 | 6.3 |

| Ketoconazole | 6.3 | 6.3 | 12.5 |

| Data sourced from Ryu and Chae, 2005. scielo.br |

Antibacterial Properties

The antibacterial potential of this compound is primarily understood through the activity of its 1,4-naphthoquinone (B94277) derivatives. The 1,4-naphthoquinone scaffold is a well-established pharmacophore with demonstrated antibacterial activity against a range of pathogens. researchgate.netnih.gov These compounds are considered a promising class for treating bacterial infections. nih.gov

Naphthoquinone derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. nih.govumsha.ac.ir Studies on synthetic naphthoquinone hybrids, which incorporate phenylamino-phenylthio moieties, have shown significant antibacterial potency against strains like Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov While not directly testing this compound, these studies highlight the capacity of the core naphthalene (B1677914) structure to serve as a foundation for potent antibacterial agents. The mechanism of action for some of these derivatives involves the generation of intracellular Reactive Oxygen Species (ROS), leading to apoptotic cell death in bacteria. nih.gov

The antibacterial spectrum can be broad, with many derivatives showing preferential activity against Gram-positive bacteria. researchgate.netumsha.ac.ir For example, certain synthetic naphthoquinone hybrids demonstrated the most activity against the Gram-positive S. aureus and the Gram-negative E. coli. nih.gov The modification of the core structure, such as the formation of an amide moiety, has been shown to significantly enhance antibacterial activity. nih.gov

Table 2: Antibacterial Activity of Selected Naphthoquinone Derivatives

| Bacterial Strain | Compound | MIC (μg/mL) | Nature of Activity (MBC/MIC Ratio) |

| E. coli | 5a | 15.60 - 31.25 | Bactericidal |

| E. coli | 5f | 15.60 - 31.25 | Bacteriostatic |

| E. coli | 5x | 15.60 - 31.25 | Bactericidal |

| S. aureus | 5e, 5f, 5i, 5k, 5q | 31.25 - 62.5 | Not Specified |

| MIC: Minimal Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data sourced from a 2019 study on naphthoquinone hybrids. nih.gov |

Immunomodulatory Potential (In Vitro Spleen Cell Proliferation Assays)

Currently, there is a lack of specific research in the available scientific literature detailing the direct immunomodulatory effects of this compound as evaluated by in vitro spleen cell proliferation assays. While various natural and synthetic compounds have been investigated for their ability to stimulate or suppress the proliferation of splenocytes, specific studies focusing on this compound in this context have not been prominently reported. researchgate.netnih.govnih.gov Therefore, its potential to modulate immune responses through the proliferation of spleen cells remains an uncharacterized area of its biological profile.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, from which numerous properties can be derived. nih.gov For 1,4,5-Trimethoxynaphthalene, such calculations would reveal critical insights into its stability, reactivity, and spectroscopic characteristics.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. In the case of this compound, the electron-donating nature of the three methoxy (B1213986) groups would be expected to raise the energy of the HOMO, influencing its reactivity towards electrophiles.

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the methoxy groups would be sites of negative potential, while the aromatic protons would be regions of positive potential.

While specific DFT data for this compound is not widely published, studies on analogous substituted naphthalenes illustrate the type of data obtained. For example, DFT calculations on other methoxynaphthalene derivatives have been used to correlate theoretical parameters with experimental findings, such as spectroscopic data and reactivity. iucr.orgsemanticscholar.org A study on (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]- amino}-4-methylphenol used DFT at the M06-2X/6-311+G(d) level of theory to compute reactivity descriptors, finding excellent agreement between calculated and experimental results. iucr.org

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Methoxynaphthalene Derivative (Note: This data is for an illustrative compound, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, to demonstrate the output of quantum chemical calculations.) iucr.org

| Parameter | Value (Gas Phase) | Value (Water) | Description |

| HOMO Energy (eV) | -6.311 | -6.411 | Represents the electron-donating ability. |

| LUMO Energy (eV) | -1.798 | -1.821 | Represents the electron-accepting ability. |

| Energy Gap (ΔE) | 4.513 | 4.590 | Correlates with chemical stability. |

| Chemical Hardness (η) | 2.256 | 2.295 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 4.054 | 4.116 | Measures the power to attract electrons. |

| Chemical Potential (μ) | -4.054 | -4.116 | Describes the escaping tendency of an electron. |

These calculations provide a foundational, atom-level understanding of the molecule's behavior, predicting sites of reaction and relative stability. nih.govmdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). ijpsjournal.com This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. The process involves sampling a vast number of ligand conformations within the protein's active site and scoring them based on binding affinity, usually expressed as a binding energy in kcal/mol. scientific.net

Numerous studies have employed molecular docking to investigate naphthalene (B1677914) derivatives as potential therapeutic agents. For instance, naphthalene-based pyrazoline hybrids have been docked against cyclooxygenase (COX-1 and COX-2) enzymes to evaluate their anti-inflammatory potential. elsevierpure.com Another study docked sulphonamide derivatives bearing a naphthalene moiety into the colchicine-binding site of tubulin to assess their anticancer activity. nih.gov In such studies, key outputs include the binding energy and the specific amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic interactions).

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations model the movements of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key binding interactions identified in docking. nih.govrsc.org Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand can confirm the stability of the binding pose. nih.gov

Table 2: Illustrative Molecular Docking Results for a Naphthalene-Pyrazoline Hybrid (Compound PY-17) Against COX Enzymes elsevierpure.com

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| COX-1 (1EQH) | -11.5 | TYR355, ARG120, SER530 | Hydrogen Bond, Hydrophobic |

| COX-2 (1PXX) | -12.1 | TYR355, ARG120, GLN192, SER530 | Hydrogen Bond, Hydrophobic |

For this compound, docking and MD simulations could screen its potential against various protein targets, with the methoxy groups potentially forming crucial hydrogen bonds or hydrophobic contacts within a binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity or a specific physicochemical property. ijpsjournal.com By developing a mathematical model, QSAR can predict the activity of new, untested compounds, thereby prioritizing synthesis and testing efforts. civilica.com

A QSAR study involves several key steps:

Data Set Preparation : A collection of molecules with known activities (the training set) is assembled.

Descriptor Calculation : For each molecule, a set of numerical values (descriptors) is calculated. These can describe physicochemical properties (e.g., logP), electronic properties, or topological features.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation linking the descriptors to the activity.

Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds).

QSAR studies have been successfully applied to various series of naphthalene derivatives. For example, 3D-QSAR models were developed for polychlorinated naphthalenes (PCNs) to design environmentally friendly derivatives with lower biological toxicity. nih.gov Another study developed robust QSAR models for naphthalene derivatives that inhibit aldosterone (B195564) synthase, a target for cardiovascular diseases. civilica.com

Table 3: Key Statistical Parameters for a QSAR Model of Naphthalene Derivatives (Note: This is a representative example of statistical validation metrics for a QSAR model.) civilica.com

| Parameter | Value | Description |

| R² (Correlation Coefficient) | > 0.6 | Measures the goodness of fit for the training set. |

| Q² (Cross-validated R²) | > 0.5 | Measures the internal predictive ability of the model. |

| R²_pred (External R²) | > 0.6 | Measures the predictive ability on an external test set. |

If this compound were part of a series of analogs tested for a specific biological activity, a QSAR model could be developed to identify which structural features, including the specific placement of the three methoxy groups, are most critical for that activity.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the step-by-step process of chemical reactions, known as the reaction mechanism. rsc.org By calculating the energies of reactants, transition states, intermediates, and products, researchers can map out the entire energy profile of a reaction pathway. This allows for the determination of activation energies, which control the reaction rate, and reaction energies, which determine the thermodynamic favorability. wikipedia.org

DFT calculations are commonly used for this purpose. For substituted naphthalenes like this compound, computational methods could elucidate the mechanisms of various reactions, such as electrophilic aromatic substitution. The calculations would predict the regioselectivity of the reaction (i.e., which position on the naphthalene ring is most likely to be attacked) by comparing the activation energies for substitution at different sites. The electron-donating methoxy groups are expected to activate the ring, and computational studies could precisely quantify this effect and predict the most favorable product.

For example, a combined synthetic and computational study on a pyridylimine-substituted naphthalene investigated the mechanism of C-H activation. nih.gov DFT calculations revealed that in acetic acid, ortho-C-H activation was both kinetically and thermodynamically favored, while in toluene, the energy barriers for ortho- and peri-C-H activation were very similar, explaining the observed product distribution. nih.gov

Table 4: Example of Calculated Energy Barriers for Competing Reaction Pathways (Note: This illustrative data is from a study on a pyridylimine-substituted naphthalene to show how calculations can differentiate reaction pathways.) nih.gov

| Solvent | Reaction Pathway | Relative Free Energy Barrier (ΔΔG‡) | Favored Pathway |

| Acetic Acid | ortho-C-H activation | 0.0 kcal/mol | Yes |

| Acetic Acid | peri-C-H activation | +2.4 kcal/mol | No |

| Toluene | ortho-C-H activation | +0.7 kcal/mol | No (mixture observed) |

| Toluene | peri-C-H activation | 0.0 kcal/mol | No (mixture observed) |

Such computational analysis provides mechanistic insights that are often difficult to obtain through experimental means alone.

Conformational Analysis and Stereochemical Predictions

The interaction between substituents at the 1 and 8 positions of a naphthalene ring is known as a peri-interaction. wikipedia.org While this compound does not have a 1,8-disubstitution pattern, the proximity of the methoxy groups at the C4 and C5 positions, which are on adjacent rings, creates significant steric strain that will dictate their preferred conformations.

Computational methods, including both molecular mechanics and quantum chemistry, can be used to perform a systematic search of the conformational space. rsc.org By calculating the potential energy of the molecule as a function of the dihedral angles of the methoxy groups, a potential energy surface can be generated. This surface reveals the lowest-energy (most stable) conformers and the energy barriers to rotation between them. Studies on other peri-substituted naphthalenes have used these methods to determine barriers to ring inversion and understand the interplay of torsional strain and bond angle strain. rsc.orgrsc.org

For this compound, such analysis would predict the most likely three-dimensional structure of the molecule in solution, which is critical for understanding its interactions with other molecules, such as protein receptors in a molecular docking context.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules like 1,4,5-trimethoxynaphthalene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Application of 1D and 2D NMR Techniques (e.g., COSY, HMBC, HSQC) for Structural Elucidation

A comprehensive structural analysis of this compound would be achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the naphthalene (B1677914) core and sharp singlets for the protons of the three methoxy (B1213986) groups. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the ten carbons of the naphthalene ring and the three carbons of the methoxy groups.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, COSY would be crucial for establishing the connectivity between the protons on the naphthalene ring system, helping to trace the proton-proton network and confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This technique would be used to definitively assign the ¹³C signals for each protonated carbon on the naphthalene ring by linking them to their corresponding, already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically two or three bonds). This is particularly powerful for identifying connections between different parts of a molecule. For this compound, HMBC would be used to connect the methoxy group protons to their corresponding attachment points on the naphthalene ring (C1, C4, and C5). It would also confirm the connectivity of the entire carbon skeleton by showing correlations between protons and carbons that are two or three bonds away.

Through the combined interpretation of these spectra, a complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved, confirming its constitution.

Stereochemical Assignment via Advanced NMR Methods (e.g., Mosher Esters, LC-NMR)

The concept of stereochemical assignment is not applicable to this compound as it is an achiral molecule and does not possess any stereogenic centers. Therefore, advanced NMR methods for determining stereochemistry, such as the use of Mosher's esters or LC-NMR for chiral separation and analysis, would not be relevant for the structural elucidation of this specific compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (e.g., HR-ESI-MS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the exact mass of a molecule with very high precision. For this compound (molecular formula C₁₃H₁₄O₃), HRMS would be able to measure the mass of its molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to several decimal places. This accurate mass measurement allows for the unambiguous determination of the elemental composition, confirming that the molecule indeed consists of 13 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms, thereby distinguishing it from other isomers or compounds with the same nominal mass.

Analysis of Fragmentation Pathways for Structural Confirmation

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure.

For this compound, the fragmentation would likely involve the loss of methyl radicals (•CH₃, a loss of 15 Da) from the methoxy groups, or the loss of formaldehyde (B43269) (CH₂O, a loss of 30 Da). Sequential losses of these groups would produce a series of fragment ions. The specific fragmentation pattern, including the relative abundance of different fragment ions, would serve as a fingerprint to confirm the identity and substitution pattern of the methoxy groups on the naphthalene core.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key expected signals would include:

C-H stretching vibrations for the aromatic protons on the naphthalene ring (typically above 3000 cm⁻¹).

C-H stretching vibrations for the methyl groups of the methoxy substituents (typically in the 2850-2960 cm⁻¹ region).

C=C stretching vibrations characteristic of the aromatic naphthalene ring (in the 1450-1600 cm⁻¹ region).

Strong C-O stretching vibrations for the aryl ether linkages of the methoxy groups (typically in the 1200-1275 cm⁻¹ region for the asymmetric stretch and near 1020-1075 cm⁻¹ for the symmetric stretch).

Out-of-plane C-H bending vibrations (in the 700-900 cm⁻¹ region), which are often diagnostic of the substitution pattern on the aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the Raman spectrum would also show vibrations related to the naphthalene ring and methoxy groups. Aromatic ring stretching vibrations often produce strong and sharp signals in Raman spectra, which would be useful for confirming the presence of the naphthalene core.

Together, IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups and offering insights into the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aromatic core and methoxy substituents.

Key expected vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, are characteristic of the C-H bonds on the naphthalene ring.

Aliphatic C-H Stretching: Stronger bands corresponding to the C-H bonds of the three methoxy (-OCH₃) groups are anticipated in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity in the 1450-1620 cm⁻¹ region represent the stretching vibrations within the naphthalene core, which are characteristic of the aromatic system.

C-O-C (Ether) Stretching: The most prominent features for the methoxy groups are the strong C-O stretching bands. Anisole-type ethers typically show a strong, characteristic asymmetric C-O-C stretch between 1275 and 1200 cm⁻¹ and a symmetric stretch between 1075 and 1020 cm⁻¹. acs.org For 2-methoxynaphthalene (B124790), a characteristic C-O stretching band is observed in the 1250-1300 cm⁻¹ range. ijpsjournal.com

Out-of-Plane (OOP) C-H Bending: The region between 700-900 cm⁻¹ contains bands related to the out-of-plane bending of the aromatic C-H bonds. The precise positions of these bands are highly diagnostic of the substitution pattern on the naphthalene rings.

The following table summarizes the predicted IR absorption bands for this compound based on the analysis of its functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (in -OCH₃) | 2850 - 2960 | Strong |

| Aromatic C=C Ring Stretch | 1450 - 1620 | Variable |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1075 | Strong |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Strong |

Note: The data in this table is illustrative and represents typical frequency ranges for the specified functional groups. Specific experimental values for this compound are not available in the cited literature.

Raman Spectroscopy (including SERS, TERS) for Molecular Fingerprinting

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.

For this compound, the Raman spectrum would be particularly useful for characterizing the naphthalene skeleton. Key features would include:

Ring Breathing Modes: Intense, sharp peaks, particularly the ring breathing vibration of the naphthalene core, provide a distinct "fingerprint" for the molecule.

Aromatic C=C Stretching: The aromatic C=C stretching vibrations, also seen in the IR spectrum, are typically strong in the Raman spectrum as well, appearing around 1400-1650 cm⁻¹. acs.org

Substituent-Ring Vibrations: Vibrations associated with the C-O bonds of the methoxy groups attached to the aromatic ring would also be observable.

Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) could be employed to dramatically enhance the Raman signal, allowing for trace-level detection or high-resolution surface analysis of the compound. However, published studies applying these techniques to this compound are not available.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the π→π* transitions in conjugated systems. The naphthalene core of this compound is a chromophore that absorbs UV light. The UV-Vis spectrum of naphthalene derivatives typically shows two or three distinct absorption bands. mdpi.com

The introduction of three methoxy groups (-OCH₃), which act as auxochromes (color-enhancing groups) due to the lone pair of electrons on the oxygen atoms, is expected to have a significant effect on the spectrum. These groups can donate electron density to the aromatic ring, which typically results in a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths and often increasing the molar absorptivity (ε) compared to unsubstituted naphthalene. mdpi.com For instance, the UV spectrum of 2-methoxynaphthalene shows absorption maxima around 220-240 nm and 280-300 nm. ijpsjournal.com

| Electronic Transition | Expected Wavelength Region | Description |

| ¹Bₑ Transition | ~220-250 nm | High-energy π→π* transition, high molar absorptivity. |

| ¹Lₐ Transition | ~260-300 nm | π→π* transition, typically broad with some vibrational structure. |

| ¹Lₑ Transition | ~300-340 nm | π→π* transition, often appears as the longest-wavelength band. |

Note: This table describes the typical electronic transitions for substituted naphthalenes. Specific experimental λmax values for this compound are not available in the cited literature.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This phenomenon is only observed in chiral molecules, which are non-superimposable on their mirror images. The resulting CD spectrum is a powerful tool for determining the absolute configuration and studying the conformation of chiral substances.